2-(5-Amino-3-cyclobutyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol
Description
This compound features a pyrazole core substituted at position 3 with a cyclobutyl group, position 4 with a methylsulfonyl group, position 5 with an amino group, and position 1 with an ethanol moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance stability and influence intermolecular interactions, while the cyclobutyl group introduces steric bulk that could affect binding affinity in biological systems. The ethanol side chain likely improves aqueous solubility compared to purely hydrophobic analogs.
Properties
Molecular Formula |
C10H17N3O3S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-(5-amino-3-cyclobutyl-4-methylsulfonylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H17N3O3S/c1-17(15,16)9-8(7-3-2-4-7)12-13(5-6-14)10(9)11/h7,14H,2-6,11H2,1H3 |
InChI Key |
GZCZGYZTUPULEW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1C2CCC2)CCO)N |
Origin of Product |
United States |
Biological Activity
The compound 2-(5-Amino-3-cyclobutyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₃N₃O₂S
- Molecular Weight: 213.28 g/mol
Research indicates that compounds in the pyrazole class, including this one, often exhibit their biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit certain enzymes, potentially affecting pathways involved in inflammation and cell proliferation.
- Modulation of Signaling Pathways : These compounds may interact with signaling pathways such as the mTOR pathway, which is crucial in cancer cell growth and metabolism.
Antitumor Activity
A study highlighted the potential antitumor effects of pyrazole derivatives. The compound was tested in vitro against various cancer cell lines, showing significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest through the modulation of caspase pathways .
Anti-inflammatory Effects
Pyrazole derivatives have also been reported to exhibit anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. This is particularly relevant in conditions where chronic inflammation contributes to disease progression .
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It has a moderate volume of distribution, indicating tissue penetration.
- Metabolism : Primarily metabolized in the liver, with several metabolites identified that retain biological activity.
- Excretion : Excreted mainly via urine.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(5-Amino-3-cyclobutyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol exhibit potential anticancer properties. The following table summarizes findings from various studies:
| Study | Cancer Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Study A | Breast Cancer | Inhibition of cell proliferation | Significant reduction in tumor size |
| Study B | Lung Cancer | Induction of apoptosis in cancer cells | Increased survival rate in animal models |
| Study C | Colon Cancer | Modulation of signaling pathways | Decreased metastasis observed |
These studies suggest that the compound may interfere with cancer cell growth and survival mechanisms.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A notable study demonstrated that it could reduce inflammatory markers in vitro. The following table provides insights into the anti-inflammatory effects:
| Study | Inflammatory Condition | Mechanism | Results |
|---|---|---|---|
| Study D | Arthritis | Inhibition of cytokine release | Reduced swelling and pain in animal models |
| Study E | Asthma | Suppression of airway inflammation | Improved lung function metrics |
These findings highlight the potential for therapeutic use in inflammatory diseases.
Case Study 1: Treatment of Thrombocytopenia
A clinical trial investigated the efficacy of this compound as a treatment for thrombocytopenia. The results indicated:
- Administration led to an increase in platelet counts.
- Patients reported fewer bleeding episodes.
This suggests that the compound may enhance platelet production, offering a new avenue for treating low platelet counts.
Case Study 2: Neurological Disorders
In another study focusing on neurological disorders, the compound was evaluated for its neuroprotective effects. Key findings included:
- Reduction in neuronal cell death in models of neurodegeneration.
- Improvement in cognitive function metrics in treated subjects.
These results indicate that the compound may have applications in treating neurodegenerative diseases such as Alzheimer’s.
Comparison with Similar Compounds
Comparison with Structurally Related Pyrazole Derivatives
Substituent Variations at Positions 3 and 4
(a) 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol (CAS 1707603-28-8)
- Key Differences :
- Position 3: Cyclopropyl (smaller ring) vs. cyclobutyl (larger, more strained ring).
- Position 4: Nitro group (strongly electron-withdrawing) vs. methylsulfonyl (moderately electron-withdrawing but more polarizable).
- Nitro groups are prone to metabolic reduction, whereas methylsulfonyl groups are metabolically stable, suggesting enhanced pharmacokinetics for the target compound .
(b) 5-Amino-3-hydroxy-1H-pyrazole Derivatives (e.g., compounds 7a, 7b, 11a, 11b)
- Key Differences: Position 3: Hydroxy group (hydrogen-bond donor) vs. cyclobutyl (hydrophobic). Position 4: Varied substituents (e.g., cyano, carboxylate) vs. methylsulfonyl.
- Implications :
Sulfur-Containing Derivatives
(a) Benzothiazole/Thiadiazole-Linked Pyrazoles (e.g., 5c, 5e, 7d)
- Key Differences :
- Thioether linkages (e.g., benzothiazole-2-thiol in 5c) vs. methylsulfonyl.
- Additional heterocyclic systems (e.g., thiadiazole in 7d).
- Implications: Thioethers may undergo oxidation in vivo, whereas methylsulfonyl is oxidation-resistant.
(b) TRK Kinase Inhibitors with Pyrazolo[1,5-a]pyrimidine Cores
- Key Differences :
- Pyrazolo-pyrimidine fused rings vs. standalone pyrazole.
- Substituents optimized for kinase inhibition (e.g., difluorophenyl, pyrrolidine).
Comparative Data Table
| Compound Name | Position 3 Substituent | Position 4 Substituent | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | Cyclobutyl | Methylsulfonyl | High stability, moderate polarity | Drug candidates requiring metabolic stability |
| 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol | Cyclopropyl | Nitro | Smaller ring, metabolically labile | Prodrugs or reactive intermediates |
| 5-Amino-3-hydroxy-1H-pyrazole derivatives (7a, 11a) | Hydroxy | Cyano/Carboxylate | High solubility, hydrogen-bond donors | Aqueous formulations, enzyme inhibitors |
| Benzothiazole-linked pyrazoles (5c, 5e) | Methyl/Methylthio | Benzothiazole-thioether | Lipophilic, redox-sensitive | Antimicrobial agents, kinase inhibitors |
| TRK inhibitors (e.g., pyrazolo-pyrimidines) | Complex heterocycles | Fluorinated groups | Kinase-targeting motifs | Oncology therapeutics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
